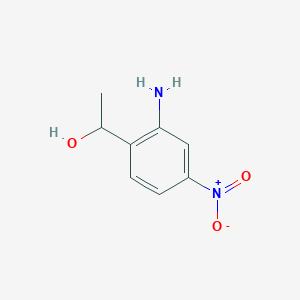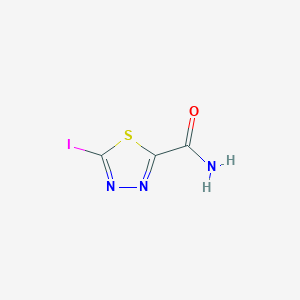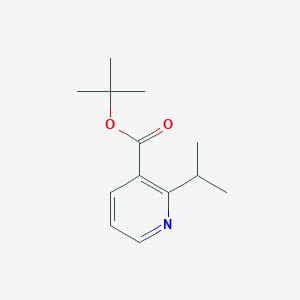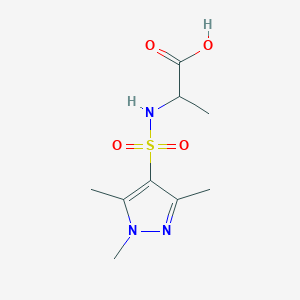
2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid is a compound with a molecular weight of 261.3 g/mol . It is known for its unique structure, which includes a pyrazole ring substituted with a sulfonamide group and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with alanine to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives .
Scientific Research Applications
2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid: Similar structure but with a methyl group instead of a trimethyl group.
3-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trimethyl group on the pyrazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H15N3O4S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H15N3O4S/c1-5-8(7(3)12(4)10-5)17(15,16)11-6(2)9(13)14/h6,11H,1-4H3,(H,13,14) |
InChI Key |
AIWDQGVOTGOVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
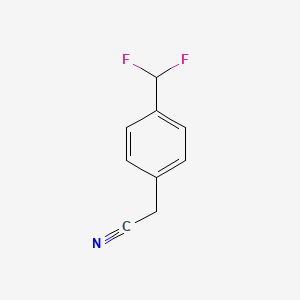
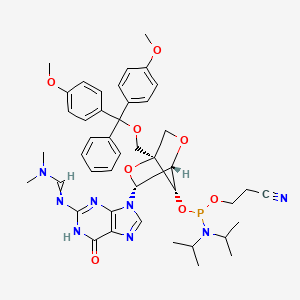
![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
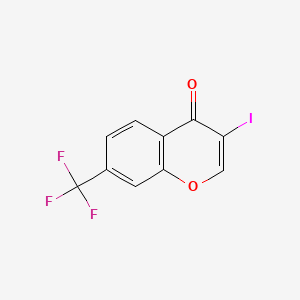
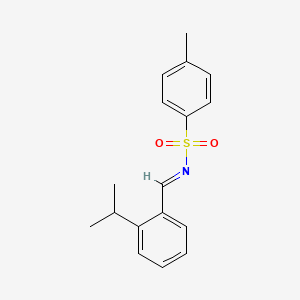
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
